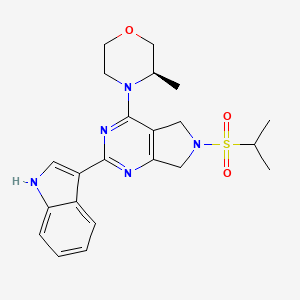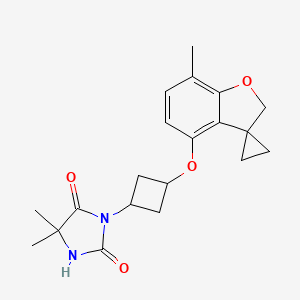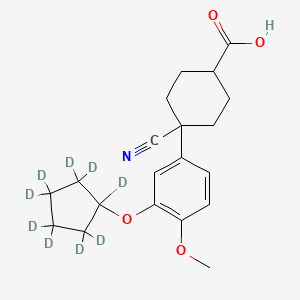![molecular formula C23H21ClFN3O4 B12422918 (3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ROR 化合物,也称为醚,是一类以一个连接到两个烷基或芳基的氧原子为特征的有机化合物。醚的通式为 R-O-R’,其中 R 和 R’ 可以是相同或不同的基团。由于醚具有独特的化学性质,如低反应性和高稳定性,因此它们在各个行业中得到广泛应用。
准备方法
合成路线和反应条件
醚可以通过几种方法合成,包括:
威廉姆森醚合成: 该方法涉及醇盐离子与伯烷基卤化物的反应。反应通常在回流条件下,在二甲基亚砜 (DMSO) 或四氢呋喃 (THF) 等非质子溶剂中进行。
酸催化醇脱水: 该方法涉及在强酸(如硫酸)存在下,在高温下脱水醇。该方法常用于合成对称醚。
格氏反应: 醚也可以使用格氏试剂合成,格氏试剂是有机镁化合物。该反应涉及格氏试剂与醛或酮的加成,然后质子化得到醚。
工业生产方法
在工业生产中,醚通常通过连续工艺生产,该工艺涉及醇的催化脱水。该工艺通常使用固定床反应器,在高温高压下使用氧化铝或二氧化硅等酸催化剂,以实现高产率和效率。
化学反应分析
反应类型
醚会发生几种类型的化学反应,包括:
断裂反应: 醚可以通过强酸(如氢碘酸 (HI) 或氢溴酸 (HBr))断裂,生成烷基卤化物和醇。
氧化反应: 醚可以被氧化形成过氧化物,过氧化物具有高度反应性,可能造成安全隐患。
取代反应: 醚可以发生亲核取代反应,尤其是在强亲核试剂存在的情况下。
常用试剂和条件
断裂反应: 通常涉及高温下强酸如 HI 或 HBr。
氧化反应: 通常涉及过氧化氢 (H2O2) 或臭氧 (O3) 等氧化剂。
取代反应: 需要强亲核试剂,如氢化钠 (NaH) 或氢化锂铝 (LiAlH4)。
主要生成产物
断裂反应: 生成烷基卤化物和醇。
氧化反应: 生成过氧化物。
取代反应: 导致形成具有不同烷基或芳基的新的醚化合物。
科学研究应用
醚在科学研究中具有广泛的应用,包括:
化学: 由于醚的低反应性和溶解范围广泛的化合物的能力,它们被用作各种化学反应的溶剂。
生物学: 醚用于提取和纯化生物分子,如脂类和蛋白质。
医药: 醚用作麻醉剂(例如,乙醚)以及药物的制剂。
工业: 醚用作生产涂料、涂层和粘合剂的溶剂。它们也用作合成其他化学品的中间体。
作用机理
醚的作用机理取决于其具体的应用。例如:
作为溶剂: 醚通过与溶质形成氢键或偶极-偶极相互作用来溶解各种化合物。
作为麻醉剂: 醚(如乙醚)通过干扰神经元膜的功能作用于中枢神经系统,导致意识丧失。
作用机制
The mechanism of action of ethers depends on their specific application. For example:
As Solvents: Ethers dissolve various compounds by forming hydrogen bonds or dipole-dipole interactions with solutes.
As Anesthetics: Ethers, such as diethyl ether, act on the central nervous system by disrupting the function of neuronal membranes, leading to a loss of consciousness.
相似化合物的比较
醚可以与其他类似化合物(如醇和酯)进行比较:
醇 (R-OH): 醇具有羟基 (-OH) 而不是醚键。由于氢键的存在,它们的沸点更高。
酯 (R-COO-R’): 酯在醚键附近有一个羰基 (C=O)。由于羰基的存在,它们的反应性比醚更强。
类似化合物列表
- 醇 (R-OH)
- 酯 (R-COO-R’)
- 酮 (R-CO-R’)
- 醛 (R-CHO)
醚以其稳定性和低反应性而独树一帜,使其在各种应用中具有价值,在这些应用中,其他化合物可能过于反应或不稳定。
属性
分子式 |
C23H21ClFN3O4 |
|---|---|
分子量 |
457.9 g/mol |
IUPAC 名称 |
(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzoyl)-4-fluoroindazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H21ClFN3O4/c24-15-4-1-3-13(12-7-8-12)19(15)22(30)28-17-6-2-5-16(25)20(17)21(26-28)27-10-9-14(23(31)32)18(29)11-27/h1-6,12,14,18,29H,7-11H2,(H,31,32)/t14-,18-/m1/s1 |
InChI 键 |
IBIKHMZPHNKTHM-RDTXWAMCSA-N |
手性 SMILES |
C1CN(C[C@H]([C@@H]1C(=O)O)O)C2=NN(C3=C2C(=CC=C3)F)C(=O)C4=C(C=CC=C4Cl)C5CC5 |
规范 SMILES |
C1CC1C2=C(C(=CC=C2)Cl)C(=O)N3C4=C(C(=CC=C4)F)C(=N3)N5CCC(C(C5)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


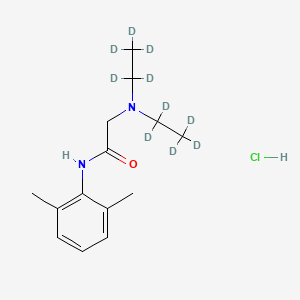
![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)

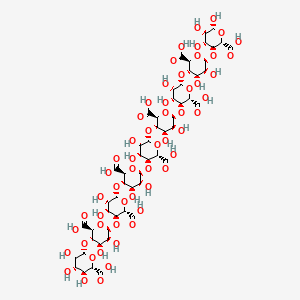
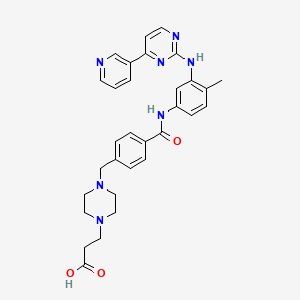
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)

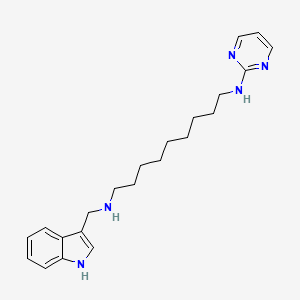
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
